

# What is the chemical structure of Lecirelin acetate?

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## Compound of Interest

Compound Name: *Lecirelin*

Cat. No.: *B612356*

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## An In-depth Technical Guide to Lecirelin Acetate For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lecirelin** acetate, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It details its chemical structure, physicochemical properties, mechanism of action, and applications in veterinary medicine, supported by experimental data and protocols.

## Core Chemical Identity

**Lecirelin** acetate is a potent synthetic nonapeptide analogue of natural Gonadotropin-Releasing Hormone (GnRH).<sup>[1]</sup> Structurally, it differs from native GnRH by the substitution of glycine at position 6 with D-tertiary leucine and the replacement of the C-terminal glycine with an ethylamide group.<sup>[1][2]</sup> These modifications result in a higher biological activity and a more prolonged effect compared to the physiological hormone.<sup>[3][4]</sup> It is typically used as its acetate salt in veterinary formulations.<sup>[5]</sup>

Chemical Structure:

- IUPAC Name: N-[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-

yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[6]

- Sequence: {Glp}-His-Trp-Ser-Tyr-Val-Leu-Arg-Pro[7]
- Molecular Formula (**Lecirelin**): C<sub>59</sub>H<sub>84</sub>N<sub>16</sub>O<sub>12</sub>[6][8]
- Molecular Formula (**Lecirelin** Acetate): C<sub>61</sub>H<sub>88</sub>N<sub>16</sub>O<sub>14</sub>[9]

## Physicochemical and Pharmacokinetic Properties

**Lecirelin** acetate is a white to almost white powder.[10] It is formulated as a clear, colorless solution for injection.[3] The pharmacokinetic profile of **Lecirelin** indicates rapid absorption following intramuscular administration.

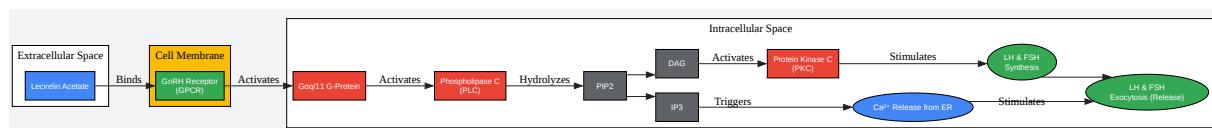
Property	Value	Reference
Molecular Weight	1209.4 g/mol (Lecirelin)	[6]
1269.45 g/mol (Lecirelin Acetate)	[9]	
Appearance	White to almost white powder	[10]
Purity	>98% (Confirmed by HPLC)	[11]
Solubility	DMSO: 10 mM	[12]
H <sub>2</sub> O: 25 mg/mL (ultrasonication needed)	[7]	
pKa (Predicted)	9.82 ± 0.15	[10]
Maximum Concentration (C <sub>max</sub> )	585.5 pg/ml in cows (50 µg dose)	[1]
Time to C <sub>max</sub> (T <sub>max</sub> )	15 - 30 minutes in cows	[1]
Plasma Half-life	Approximately 40 minutes in cows	[1]

## Mechanism of Action

As a GnRH agonist, **Lecirelin** acetate mimics the action of endogenous GnRH.<sup>[13][14]</sup> It binds to GnRH receptors on gonadotropic cells in the anterior pituitary gland.<sup>[1]</sup> This binding stimulates the synthesis and release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).<sup>[13][15]</sup> These hormones, in turn, act on the gonads to regulate the final stages of follicular growth, induce ovulation, and support the formation of the corpus luteum, which is essential for establishing and maintaining pregnancy.<sup>[1][4][15]</sup>

## Signaling Pathway

The binding of **Lecirelin** to the GnRH receptor (a G-protein coupled receptor) on pituitary gonadotrophs initiates a downstream signaling cascade. This primarily involves the G $\alpha$ q/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and exocytosis of LH and FSH.



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Caption: GnRH Receptor Signaling Pathway Activated by **Lecirelin**.

## Experimental Protocols

### Study on Reproductive Performance in Rabbits

This study evaluated the effect of varying doses of **Lecirelin** on conception rates and litter sizes in nulliparous and lactating rabbit does.<sup>[16]</sup>

- Animals: 295 crossbred Hyplus strain PS 19 female rabbits.[16]
- Pre-treatment: Six days before insemination, a 16-hour light to 8-hour dark cycle was established. 48 hours before insemination, all does received a subcutaneous injection of 25 IU of eCG (equine chorionic gonadotropin).[16]
- Experimental Groups: Does were divided into groups receiving intramuscular injections of **Lecirelin** at doses of 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0  $\mu$ g/ doe at the time of artificial insemination.[16]
- Insemination: Artificial insemination was performed using a 0.5 ml dose of freshly diluted heterospermic semen.[17]
- Data Collection: Conception rate, total number of rabbits per litter, number of stillborns, and abortion rate were recorded.[16]

## Comparative Efficacy in a Fixed-Time AI Protocol in Buffalo

This experiment compared the efficiency of **Lecirelin** and Buserelin (another GnRH agonist) in a fixed-time artificial insemination (FTAI) protocol for buffaloes.[18]

- Animals: 270 buffaloes, 45 to 60 days postpartum.[18]
- Group 1 (Buserelin, n=132):
  - Day 0: Intramuscular injection of 20  $\mu$ g of Buserelin.
  - Day 7: Intramuscular injection of 15 mg of prostaglandin F2 $\alpha$ .
  - Day 9: Intramuscular injection of 10  $\mu$ g of Buserelin.[18]
- Group 2 (**Lecirelin**, n=138):
  - Day 0: Intramuscular injection of 50  $\mu$ g of **Lecirelin**.
  - Day 7: Intramuscular injection of 15 mg of prostaglandin F2 $\alpha$ .

- Day 9: Intramuscular injection of 25 µg of **Lecirelin**.[\[18\]](#)
- Insemination: All animals underwent FTAI 16 hours after the final GnRH agonist injection.[\[18\]](#)
- Data Collection: Pregnancy diagnosis was performed via ultrasonography 30 days after AI to determine conception rates.[\[18\]](#)

## Study on LH Surge and Progesterone Concentration in Cattle

This study assessed the hormonal response (LH and progesterone) in cattle following the administration of different GnRH analogues, including **Lecirelin**.[\[2\]](#)

- Animals: 12 heifers.[\[2\]](#)
- Protocol: On day 6 or 7 of the estrous cycle, heifers received an intramuscular injection of either 100 µg gonadorelin, 25 µg **lecielin**, 50 µg **lecielin**, or 10 µg buserelin.[\[2\]](#)
- Blood Sampling: Blood samples were collected from the coccygeal vessel before GnRH administration and at multiple time points post-injection (15 min, 30 min, 1, 2, 3, 4, 6, and 8 hours) for LH analysis. For progesterone analysis, samples were taken before administration and on days 1, 2, 3, and 4 post-injection.[\[2\]](#)
- Hormone Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis for LH and progesterone concentrations.[\[2\]](#)

## Quantitative Data Summary

### Table 1: Effect of Lecirelin Dosage on Conception Rate in Rabbits[\[16\]](#)

Lecirelin Dose ( $\mu$ g/doe )	Conception Rate - Nulliparous Does (%)	Conception Rate - Lactating Does (%)
0.05	10.0	10.0
0.3	Data not specified, but significantly higher than 0.05 $\mu$ g	Statistically significant increase from 0.05 $\mu$ g
1.5	89.5	Data not specified

Note: The study reported a significant increase in conception rates for doses from 0.3  $\mu$ g upwards compared to the 0.05  $\mu$ g dose.

**Table 2: Effect of Lecirelin Dosage on Litter Size in Rabbits[16]**

Lecirelin Dose ( $\mu$ g/doe )	Average Litter Size - Nulliparous Does	Average Litter Size - Lactating Does
0.05	Data not specified	8.28
0.1	6.64	Data not specified
0.3	9.06	Data not specified
4.0	10.29	10.73

Note: For nulliparous does, litter size was statistically significantly higher for doses  $\geq$  0.3  $\mu$ g compared to the 0.1  $\mu$ g dose.

**Table 3: Comparative Conception Rates in Buffalo FTAI Protocol[18]**

Treatment Group	N	Conception Rate (%)
Buserelin	132	47.0
Lecirelin	138	50.0

Note: The difference in conception rates between the two groups was not statistically significant.

## Applications in Research and Veterinary Medicine

**Lecirelin** acetate is primarily used in veterinary medicine to manage and improve reproductive efficiency in livestock.[\[10\]](#)[\[13\]](#)

- Treatment of Ovarian Disorders: It is effective in treating bovine ovarian follicular cysts.[\[12\]](#)[\[19\]](#)[\[20\]](#)
- Induction of Ovulation: Used to induce and synchronize ovulation, facilitating fixed-time artificial insemination (FTAI) protocols in cattle, buffaloes, and rabbits.[\[1\]](#)[\[13\]](#)[\[18\]](#)
- Enhancement of Fertility: By optimizing the timing of ovulation relative to insemination, it helps to improve conception rates.[\[3\]](#)[\[10\]](#)
- Research Tool: In a research context, **Lecirelin** is a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, pituitary function, and the broader field of reproductive endocrinology.[\[14\]](#)[\[21\]](#)

## Conclusion

**Lecirelin** acetate is a well-characterized GnRH superanalogue with significant applications in veterinary reproductive management. Its enhanced potency and prolonged duration of action compared to native GnRH make it a reliable agent for the induction and synchronization of ovulation and the treatment of cystic ovarian conditions. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals working in the fields of endocrinology, animal science, and veterinary medicine.

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